3-Ethoxy-4-hydroxybenzoic acid
Overview
Description
3-Ethoxy-4-hydroxybenzoic acid is an organic compound with the molecular formula C₉H₁₀O₄. It is a derivative of benzoic acid, characterized by the presence of an ethoxy group at the third position and a hydroxyl group at the fourth position on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
It is known that benzoic acid derivatives often interact with various enzymes and receptors in the body, influencing biochemical pathways .
Mode of Action
It’s known that benzoic acid derivatives can undergo various reactions at the benzylic position . The presence of the ethoxy and hydroxy groups may also influence its reactivity and interaction with its targets .
Biochemical Pathways
For instance, 4-Hydroxybenzoic acid can be hydroxylated to form protocatechuate, which is then either cleaved in ortho- and/or meta-positions or decarboxylated to form catechol . These compounds are then funneled into the TCA cycle .
Pharmacokinetics
It’s known that the bioavailability of benzoic acid derivatives can be influenced by factors such as their solubility, stability, and the presence of functional groups .
Result of Action
Benzoic acid derivatives are often associated with various biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects .
Action Environment
The action, efficacy, and stability of 3-Ethoxy-4-hydroxybenzoic acid can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other substances can affect its stability and reactivity . Furthermore, its action can also be influenced by the specific physiological environment in the body .
Biochemical Analysis
Biochemical Properties
3-Ethoxy-4-hydroxybenzoic acid plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. It is known to participate in reactions involving both the aromatic ring and the functional groups, such as hydroxylation and carboxylation. The compound interacts with enzymes like 4-hydroxybenzoate-3-hydroxylase, a class A, flavin-dependent monooxygenase, which catalyzes the hydroxylation of 4-hydroxybenzoic acid to protocatechuic acid . These interactions are crucial for its role in metabolic pathways and its potential therapeutic effects.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the viability of certain cancer cell lines, such as doxorubicin-sensitive K562 and doxorubicin-resistant K562/Dox leukemia cells, by reducing cell viability in a dose and time-dependent manner
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The compound’s structure allows it to participate in hydrogen-bonding interactions, which are essential for its activity. For instance, it can form strong hydrogen bonds with other functional groups, influencing the stability and function of enzymes and proteins it interacts with . These interactions can lead to changes in gene expression and modulation of cellular pathways, contributing to its biochemical and pharmacological effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits beneficial effects such as antioxidant and anti-inflammatory properties. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the catabolic pathways of hydroxybenzoic acids. It undergoes hydroxylation to form protocatechuic acid, which is further metabolized through ring cleavage pathways . Enzymes such as 4-hydroxybenzoate-3-hydroxylase play a crucial role in these metabolic processes, influencing the compound’s bioavailability and therapeutic potential.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments . The compound’s distribution is essential for its biological activity, as it needs to reach target sites to exert its effects.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for its activity, as it allows the compound to interact with specific biomolecules and participate in cellular processes . Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethoxy-4-hydroxybenzoic acid typically involves the ethylation of 4-hydroxybenzoic acid. One common method is the reaction of 4-hydroxybenzoic acid with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the ethylation process.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxy-4-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
3-Ethoxy-4-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Comparison with Similar Compounds
4-Hydroxybenzoic Acid: Lacks the ethoxy group, making it less lipophilic.
3-Hydroxybenzoic Acid: Lacks the ethoxy group and has different reactivity.
3-Ethoxybenzoic Acid: Lacks the hydroxyl group, affecting its hydrogen bonding capability.
Uniqueness: 3-Ethoxy-4-hydroxybenzoic acid is unique due to the presence of both the ethoxy and hydroxyl groups, which confer distinct chemical and physical properties. These functional groups enhance its versatility in various chemical reactions and applications.
Properties
IUPAC Name |
3-ethoxy-4-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-2-13-8-5-6(9(11)12)3-4-7(8)10/h3-5,10H,2H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDSMZGWVHEDHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70202751 | |
Record name | 3-Ethoxy-4-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70202751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5438-38-0 | |
Record name | 3-Ethoxy-4-hydroxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5438-38-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethoxy-4-hydroxybenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005438380 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5438-38-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16681 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Ethoxy-4-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70202751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ETHOXY-4-HYDROXYBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RA38VF9XH9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 3-ethoxy-4-hydroxybenzoic acid metabolized in the human body?
A: After ingestion of ethylvanillin or this compound itself, the human body excretes it in three main forms: free this compound, a glucuronide conjugate, and a glycine conjugate. []
Q2: Can you provide details on the occurrence of this compound in human urine?
A: this compound has been detected in the urine of patients consuming synthetic diets flavored with ethylvanillin. This finding suggests that the compound is absorbed and metabolized following the ingestion of ethylvanillin-containing products. []
Q3: What is the significance of this compound in the context of lignin degradation by fungi?
A: Research shows that the fungus Polyporus dichrous can modify the 4-alkoxyl groups of various alkoxybenzoic acids, including this compound. This fungus exhibits a relatively nonspecific mechanism for oxygenating these groups, often leading to further degradation of the resulting products. [, ] For example, 3-ethoxy-4-isopropoxybenzoic acid undergoes both dealkylation to this compound and hydroxylation to 2-[4-carboxy-2-ethoxyphenoxy]-propane-1-ol when exposed to Polyporus dichrous. [, ] This fungal metabolic pathway offers insights into the potential breakdown of lignin-related compounds in the environment.
Q4: Are there any known instances of other fungi interacting with this compound derivatives?
A: Yes, Fusarium solani M—13—1 completely degrades glycerol-2-(this compound) ether, a compound structurally similar to lignin substructure models. This degradation process occurs without the accumulation of detectable catabolic products. [] This finding further highlights the role of fungi in the breakdown of complex aromatic compounds in nature.
Q5: Has this compound been found in natural sources?
A: Interestingly, this compound has been isolated from the leaves of Crataegus pinnatifida Bge., marking its identification as a natural product. [] This discovery expands the known sources of this compound beyond its artificial production and metabolic pathways.
Q6: Does the structure of this compound influence its reactivity?
A: While specific details regarding the structure-activity relationship of this compound are limited in the provided research, it's important to note that the position of alkoxyl groups significantly impacts fungal metabolic activity. Polyporus dichrous specifically targets 4-alkoxyl groups for oxygenation, demonstrating selectivity in its degradation mechanisms. [, ] This observation highlights the importance of structural considerations when investigating the compound's interactions and potential applications.
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